![molecular formula C12H9NS B12294954 Phenothiazine-d8,NH](/img/structure/B12294954.png)
Phenothiazine-d8,NH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine-d8,NH is a deuterated derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. Phenothiazine and its derivatives are known for their diverse applications in chemistry, biology, medicine, and industry due to their unique chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine-d8,NH typically involves the deuteration of phenothiazine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, phenothiazine can be treated with deuterated solvents such as deuterated chloroform (CDCl3) or deuterated acetic acid (CD3COOD) in the presence of a catalyst to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and solvents in large reactors, with careful control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine-d8,NH undergoes various chemical reactions, including:
Oxidation: Phenothiazine can be oxidized to form phenothiazine sulfoxide or phenothiazine sulfone.
Reduction: Reduction reactions can convert phenothiazine to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly used.
Major Products Formed
Oxidation: Phenothiazine sulfoxide, phenothiazine sulfone.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phenothiazine-d8,NH has a wide range of applications in scientific research:
Chemistry: Used as a standard in NMR spectroscopy due to its deuterated nature, which helps in studying molecular structures and dynamics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells
Wirkmechanismus
The mechanism of action of Phenothiazine-d8,NH involves its interaction with various molecular targets and pathways. In biological systems, phenothiazine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes, leading to their therapeutic effects. For example, they can block dopamine receptors, which is a key mechanism in their antipsychotic activity .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine-d8,NH can be compared with other similar compounds, such as:
Phenothiazine: The non-deuterated form, widely used in various applications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another derivative used as an antihistamine and antiemetic
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques.
Eigenschaften
Molekularformel |
C12H9NS |
---|---|
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
1,2,3,4,6,7,8,9-octadeuterio-10H-phenothiazine |
InChI |
InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI-Schlüssel |
WJFKNYWRSNBZNX-PGRXLJNUSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.